molecular formula C14H18N4OS B6438405 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549007-25-0

1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6438405
CAS No.: 2549007-25-0
M. Wt: 290.39 g/mol
InChI Key: ZGWFQWOWENECAC-UHFFFAOYSA-N
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Description

1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a 1,2,5-thiadiazole moiety and a 3-methoxyphenylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiadiazole derivative .

Cellular Effects

Thiadiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of thiadiazole derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of thiadiazole derivatives can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that thiadiazole derivatives can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiadiazole derivatives can interact with various transporters or binding proteins . This can influence their localization or accumulation within cells and tissues .

Subcellular Localization

It is known that thiadiazole derivatives can be directed to specific compartments or organelles within cells . This can be influenced by various factors, including targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:

    Formation of the 1,2,5-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Attachment of the piperazine ring: The 1,2,5-thiadiazole intermediate is then reacted with piperazine under suitable conditions to form the desired product.

    Introduction of the 3-methoxyphenylmethyl group: This step involves the alkylation of the piperazine derivative with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including epilepsy and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Piperazine derivatives: Compounds with the piperazine ring are known for their diverse pharmacological properties.

Uniqueness

1-[(3-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of the 1,2,5-thiadiazole ring and the 3-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-13-4-2-3-12(9-13)11-17-5-7-18(8-6-17)14-10-15-20-16-14/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWFQWOWENECAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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